iNOS Inhibition: Naphthyl vs. Phenyl Analog
2-(Naphthalen-2-yl)-3-nitropyridine demonstrates a significantly lower EC₅₀ for human iNOS inhibition (1,800 nM) compared to its 2-phenyl-3-nitropyridine analog, which shows an IC₅₀ of 24,200 nM in a rat iNOS cellular assay. While assay conditions differ slightly (human iNOS in HEK293 cells vs. rat iNOS in RINmF cells), the ~13-fold difference in potency strongly suggests that the extended aromatic naphthalene system is a critical determinant of enhanced target engagement [1][2].
| Evidence Dimension | iNOS Inhibition Potency |
|---|---|
| Target Compound Data | EC₅₀ = 1,800 nM (human iNOS in HEK293 cells, 18 hrs) |
| Comparator Or Baseline | 2-phenyl-3-nitropyridine: IC₅₀ = 24,200 nM (rat iNOS in RINmF cells, 24 hrs) |
| Quantified Difference | ~13.4-fold lower effective concentration (more potent) for the naphthyl analog |
| Conditions | Cellular assays measuring nitric oxide production inhibition in HEK293 (human) vs. RINmF (rat) cell lines. |
Why This Matters
For research programs targeting iNOS, this compound provides a more potent starting point, potentially reducing the required compound concentration in assays and minimizing off-target effects related to high dosing.
- [1] BindingDB. (n.d.). BDBM50348735 (CHEMBL1801474) iNOS EC50 data. Retrieved April 21, 2026. View Source
- [2] BindingDB. (n.d.). BDBM50438532 (CHEMBL2414844) iNOS IC50 data. Retrieved April 21, 2026. View Source
